Simvastatin ammonium salt is a form of simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, ] While simvastatin itself is widely used as a cholesterol-lowering medication, its ammonium salt form has attracted attention in scientific research for its potential in various applications.
This method involves synthesizing the side chain acyl donor, 2,2-dimethylbutyric acid-2-oxoethoxy mercapto acetate, and then reacting it with Monacolin J acid in the presence of recombinant acyltransferase and aqueous ammonia to yield Simvastatin ammonium salt. []
Simvastatin ammonium salt is a derivative of simvastatin, a widely used medication for lowering cholesterol levels. Simvastatin itself is a semi-synthetic derivative of lovastatin, which is derived from the fungal natural product Aspergillus terreus. The ammonium salt form enhances the solubility and bioavailability of simvastatin, making it more effective in clinical applications.
Simvastatin was originally developed by Merck & Co. under the brand name Zocor. It gained significant popularity due to its efficacy in treating hypercholesterolemia and was one of the best-selling drugs globally, especially after going off patent in 2006. The ammonium salt form is produced to improve its pharmacological properties and is synthesized through various chemical methods.
Simvastatin ammonium salt is classified as a lipid-lowering agent, specifically a statin. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis.
The synthesis of simvastatin ammonium salt involves multiple steps, primarily starting from lovastatin or its derivatives. One notable method includes:
Recent advancements have introduced biocatalytic processes that enhance efficiency and reduce waste. For example, an engineered enzyme from Escherichia coli has been utilized to facilitate regioselective acylation, leading to higher yields and fewer hazardous byproducts .
The molecular formula for simvastatin ammonium salt is with a molecular weight of approximately 453.61 g/mol. Its structure includes:
The presence of the ammonium group enhances solubility in physiological conditions, which is critical for its therapeutic effectiveness .
Simvastatin ammonium salt undergoes several chemical reactions during its synthesis and metabolism:
These reactions are typically performed under controlled conditions to maximize yield and minimize impurities.
Simvastatin functions by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, simvastatin effectively reduces cholesterol levels in the liver, leading to increased uptake of low-density lipoprotein from the bloodstream and ultimately lowering blood cholesterol levels.
The mechanism can be summarized as follows:
These properties are critical for formulation development and ensuring bioavailability in therapeutic applications .
Simvastatin ammonium salt synthesis traditionally begins with lovastatin hydrolysis under alkaline conditions to yield monacolin J, the core polyketide structure. This intermediate undergoes selective protection of the C11 hydroxyl group (as a lactone) and the C13 hydroxyl group (using tert-butyldimethylsilyl chloride, TBDMS-Cl) [2] [7]. Subsequent acylation with 2,2-dimethylbutyryl chloride introduces the simvastatin side chain, followed by deprotection using tetra-n*-butylammonium fluoride (TBAF) to yield simvastatin acid. Neutralization with ammonia forms the ammonium salt. This route suffers from low atom economy (yields <70%) due to protection/deprotection steps and generates halogenated waste [2].
Ortho-ester intermediates enable direct side-chain modification without full protection. Monacolin J reacts with triethyl orthoacetate under acid catalysis (e.g., p-toluenesulfonic acid*) to form an ortho-ester adduct at C8. Transesterification with 2,2-dimethylbutyric acid then displaces the ethoxy group, yielding simvastatin acid after hydrolysis. This bypasses silylation, reducing steps and waste [3].
Dihydropyran (DHP) protection offers a cost-effective alternative to silyl groups. Monacolin J is treated with DHP to form a tetrahydropyranyl (THP) ether at C13. After acylation, mild acid hydrolysis (pH 4–5) removes THP without lactone cleavage. This method achieves >85% purity but requires precise pH control to prevent epimerization [3] [7].
A genetically engineered E. coli strain expressing LovD acyltransferase (from Aspergillus terreus) catalyzes direct acylation of monacolin J with α-dimethylbutyryl-S-methylmercaptopropionate (DMB-SMMP). This single-step process achieves >99% conversion at 75 g/L substrate loading. The system’s membrane permeability allows DMB-SMMP diffusion into cells, where LovD regioselectively transfers the acyl group to monacolin J’s C8 hydroxyl [4] [5]. Codexis optimized LovD via directed evolution, enhancing catalytic efficiency 1,000-fold and enabling industrial-scale production (>10 metric tons) [6].
DMB-SMMP serves as an economical acyl donor due to its high solubility and kinetic compatibility with LovD. Km values for DMB-SMMP (0.8 mM) are lower than natural donors like DMB-S-NAC (2.5 mM), enabling efficient turnover [5]. The sole byproduct, methyl 3-mercaptopropionate, is recycled.
Table 1: Kinetic Parameters of LovD with Acyl Donors
Acyl Donor | Km (mM) | kcat (min⁻¹) | Efficiency (kcat/Km) |
---|---|---|---|
DMB-SMMP | 0.8 | 4.2 | 5.25 |
DMB-S-NAC | 2.5 | 1.8 | 0.72 |
Lewis acids (e.g., Ti(iOPr)₄) accelerate ortho-ester transesterification by coordinating with carbonyl oxygen, increasing electrophilicity. Brønsted acids (e.g., p-TSA) facilitate protonation, but excess acid promotes dehydration by-products. Optimal catalyst loading is 0.5–1 mol% [3].
Aromatic hydrocarbons (toluene, xylene) are ideal for lactonization due to high boiling points and low polarity, minimizing dimerization. Kinetic studies show pseudo-first-order behavior in toluene, with rate constants doubling at 80°C vs. 60°C. Polar solvents (e.g., THF) reduce yields by 30% due to hydrolysis [2] [3].
Table 2: Solvent Impact on Lactonization Efficiency
Solvent | Temperature (°C) | Reaction Rate (×10⁻³ min⁻¹) | Dimer Impurity (%) |
---|---|---|---|
Toluene | 80 | 8.9 | 0.25–0.34 |
Xylene | 120 | 12.1 | 0.40 |
Tetrahydrofuran | 65 | 3.2 | 1.8 |
Simvastatin ammonium salt lactonization involves refluxing in toluene (35 g/L) to form simvastatin lactone. Ortho-formate intermediates (e.g., triethyl orthoacetate adducts) are isolated via silica chromatography and characterized by ¹³C-NMR (δ 115–120 ppm for ortho-ester carbons) and FT-IR (C-O-C stretch at 1,040 cm⁻¹) [3] [4].
Acid overexposure during deprotection generates α,β,γ,δ-unsaturated ketones (e.g., simvastatin dehydrate). These by-products show UV λmax at 285 nm and distinctive MS fragments (m/z 435 [M+H]⁺). Their structures are confirmed by 2D-NROESY, showing H-C8 coupling to vinyl protons [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7